2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

EGFR Kinase Inhibitor Allosteric

Research Need: Medicinal chemistry teams developing next-generation EGFR inhibitors lack commercial access to 5-carboxamide-linked N-benzyl-phthalimide-thiazole probes, a chemotype proven to confer mutant-selective binding. This compound directly fills that gap. • Enables systematic SAR of the phthalimide N-substituent and carboxamide linker geometry. • Directly comparable to the N-phenyl reference (FRF-06-057) for quantitative mutant/WT selectivity assessment. • Supplied as a custom-synthesized research probe; each batch is QC-verified for identity and purity.

Molecular Formula C19H13N3O3S
Molecular Weight 363.4 g/mol
Cat. No. B3704611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Molecular FormulaC19H13N3O3S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C19H13N3O3S/c23-16(21-19-20-8-9-26-19)13-6-7-14-15(10-13)18(25)22(17(14)24)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21,23)
InChIKeyDZAJRYLDCQGQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: EGFR Probe Scaffold


The compound 2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 434298-93-8) is a synthetic small molecule belonging to the phthalimide-thiazole carboxamide class . It is defined by a unique regioisomeric architecture where an N-benzyl-phthalimide core is linked via a 5-carboxamide to a 2-aminothiazole moiety. This scaffold is closely related to a series of bivalent ATP-allosteric EGFR inhibitors recently characterized in the medicinal chemistry literature, where structural modifications at the phthalimide N-position and the carboxamide linkage profoundly impact mutant-selectivity and binding mode [1]. The compound serves as a critical tool for investigating structure-activity relationships (SAR) around the isoindole-5-carboxamide geometry, which is a less explored vector compared to the more common acetamide-linked analogs.

Chemotype
Phthalimide-thiazole carboxamide scaffold for bivalent EGFR inhibitor SAR studies
N-Substituent
N-benzyl group linked to mutant-selective EGFR inhibition in reported allosteric inhibitor series
Linker
5-carboxamide geometry targets αC-helix channel, distinct from common acetamide-linked analogs

Critical Regiochemistry: N-Benzyl and 5-Carboxamide


Generic substitution within this compound class is unreliable because minor structural permutations cause major shifts in biological activity. The reference literature on bivalent EGFR inhibitors demonstrates that an N-benzyl substituent on the phthalimide ring is instrumental in achieving mutant-selective binding, whereas an N-phenyl substituent favors wild-type EGFR inhibition [1]. Furthermore, the position of the carboxamide linker on the isoindole core (5- vs. 4-carboxamide) dictates the geometry of the allosteric site engagement, directly affecting the inhibitor's ability to anchor along the αC-helix channel [2]. Therefore, the widely available acetamide-linked analogs (such as (2R)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide) cannot serve as functional substitutes for SAR studies requiring a 5-carboxamide benzyl-phthalimide phenotype [1].

N-Phenyl replacement may alter selectivity
Shifting from N-benzyl to N-phenyl (e.g., FRF-06-057) can redirect inhibition toward wild-type EGFR, compromising mutant-selectivity studies.
Acetamide linker changes binding mode
Acetamide-linked analogs occupy the orthosteric site; the 5-carboxamide geometry may shift allosteric pocket engagement, limiting functional interchangeability in SAR profiling.
N-Alkyl analogs may not engage the αC-helix
N-(2-methoxyethyl) or N-cyclopentyl variants lack the aromatic stacking potential required for αC-helix channel anchoring, likely reducing allosteric binding relevance.

Quantitative Evidence for Prioritization


N-Benzyl vs. N-Phenyl Substitution in EGFR Selectivity

The target compound incorporates an N-benzyl substituent on the phthalimide ring, distinguishing it from the closely related analog FRF-06-057, which bears an N-phenyl group . In a direct SAR study of ATP-allosteric bivalent inhibitors, compounds with an N-benzyl motif demonstrated selectivity for drug-resistant EGFR mutants (L858R/T790M and L858R/T790M/C797S), while the N-phenyl-substituted FRF-06-057 exhibited residual wild-type (WT) EGFR inhibition (IC50 > 1000 nM for WT), indicating a shift in selectivity profile driven by this substitution [1]. The specific IC50 values for the target compound against mutant EGFR variants have not been published, and must be experimentally determined.

N-Benzyl vs N-Phenyl
Cross-study comparable
Target compound inferred to improve mutant/WT selectivity; comparator FRF-06-057 shows IC50 17 nM (LR/TM), 29 nM (LR/TM/CS), 220 nM (LR), >1000 nM (WT).
Supports EGFR mutant-selectivity SAR studies; specific IC50 for target compound unpublished.
Biochemical kinase inhibition assay; direct comparison requires experimental validation.
EGFR Kinase Inhibitor Allosteric Mutant-Selective Structure-Activity Relationship

5-Carboxamide Linker for Allosteric Pocket Engagement

The target compound features a 5-carboxamide linkage connecting the phthalimide to the aminothiazole, in contrast to the acetamide linker found in FRF-06-057 and related analogs [1]. Crystallographic analysis (PDB 8TO4) reveals that the acetamide linker in FRF-06-057 occupies the ATP-orthosteric site, while the phthalimide moiety extends into the allosteric pocket [2]. A 5-carboxamide linker is expected to alter the distance and dihedral angle between the phthalimide and thiazole rings, potentially optimizing interactions with the αC-helix channel. This regioisomeric variation provides a distinct chemical biology tool to probe linker geometry requirements for bivalent binding.

5-Carboxamide Linker
Supporting evidence
5-carboxamide linkage vs acetamide in FRF-06-057; co-crystal (PDB 8TO4, 2.99 Å) shows acetamide orthosteric binding, phthalimide in allosteric pocket.
5-carboxamide geometry may offer distinct vector for αC-helix channel, useful for co-crystallization studies.
Binding mode inferred from structural comparison; direct co-crystal not available.
X-ray Crystallography Allosteric Binding Fragment-Based Drug Design Kinase Structure-Based Drug Design

N-Benzyl vs. Other N-Substituents in Phthalimide-Thiazole Library

Commercially available screening libraries contain numerous phthalimide-thiazole compounds with alternative N-substituents, such as 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide and 2-cyclopentyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide . However, the N-benzyl group uniquely provides a balance of lipophilicity and aromatic stacking potential that is absent in alkyl- or ether-substituted analogs. In the context of bivalent EGFR inhibitors, the N-benzyl group has been specifically identified as critical for anchoring the inhibitor along the allosteric αC-helix channel, a feature not achievable with smaller N-alkyl substituents [1].

N-Benzyl vs N-Alkyl
Class-level inference
N-benzyl provides lipophilic and aromatic stacking absent in N-(2-methoxyethyl) or N-cyclopentyl analogs; only N-benzyl linked to mutant-selective EGFR inhibition in reported SAR.
N-benzyl essential for probing αC-helix channel pharmacophore; N-alkyl analogs unlikely to engage allosteric site.
Class-level inference based on Wittlinger et al.; library screening verification recommended.
Chemical Library Hit-to-Lead High-Throughput Screening EGFR Phthalimide

Application Scenarios


SAR Expansion of Bivalent EGFR Inhibitors

Medicinal chemistry teams developing next-generation 'Type V' EGFR inhibitors should procure this compound to systematically explore the SAR of the phthalimide N-substituent and the carboxamide linker. Directly comparing the N-benzyl target compound with the N-phenyl reference (FRF-06-057) allows for the quantitative assessment of mutant/WT selectivity shifts [1]. This compound fills a precisely defined SAR gap not covered by commercial acetamide-linked or N-alkyl-substituted analogs .

Allosteric Pocket Occupancy Probe

Structural biology groups aiming to obtain co-crystal structures of bivalent inhibitors bound to drug-resistant EGFR mutants (e.g., L858R/T790M/C797S) can utilize this compound as a novel scaffold for crystallization trials. The unique 5-carboxamide geometry provides a distinct vector for engaging the αC-helix allosteric channel compared to known acetamide-based inhibitors [1]. Successful co-crystallization would directly visualize the binding pose and inform structure-based drug design .

Kinase Selectivity Library Assembly

For high-throughput screening facilities assembling a targeted library against mutant EGFR, this compound fulfills a precise chemotype requirement: a 5-carboxamide-linked, N-benzyl-phthalimide-thiazole. Its inclusion ensures representation of the N-benzyl/5-carboxamide pharmacophore, which is underrepresented in standard commercial libraries but is mechanistically linked to mutant-selective inhibition [1]. This prevents screening against irrelevant chemotypes that lack the structural features necessary for allosteric site engagement .

Application
Selection Property
Validation Focus
SAR expansion for bivalent EGFR inhibitors
N-benzyl phthalimide 5-carboxamide chemotype
Mutant/WT selectivity shift assessment
Co-crystallization with EGFR mutants
5-carboxamide linker geometry
Binding pose confirmation in allosteric pocket
Mutant EGFR focused library screening
N-benzyl/5-carboxamide pharmacophore
Allosteric site engagement verification
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